molecular formula C9H8N4O B7729527 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL

4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL

Cat. No.: B7729527
M. Wt: 188.19 g/mol
InChI Key: NOVRDRZKUXJKNR-LFYBBSHMSA-N
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Description

4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a heterocyclic compound that contains a triazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with salicylaldehyde derivatives in a 1:1 molar ratio . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted triazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENOL
  • 4-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZOIC ACID

Uniqueness

4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is unique due to its combination of a triazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it particularly valuable in scientific research .

Properties

IUPAC Name

4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVRDRZKUXJKNR-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420847
Record name 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32787-78-3
Record name 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL
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4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL
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4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL

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